molecular formula C11H13N3O3 B14028278 3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime

3-Nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime

Cat. No.: B14028278
M. Wt: 235.24 g/mol
InChI Key: MNAFCQXXESLFJC-WQLSENKSSA-N
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Description

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of benzaldehyde, featuring a nitro group at the third position and a pyrrolidinyl group at the fourth position, with an oxime functional group attached to the aldehyde carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime typically involves the following steps:

    Nitration: The starting material, 4-pyrrolidin-1-ylbenzaldehyde, undergoes nitration to introduce the nitro group at the third position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Oximation: The nitrated product is then reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative.

Industrial Production Methods

While specific industrial production methods for 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Reduction: 3-amino-4-pyrrolidin-1-ylbenzaldehyde oxime.

    Substitution: Various substituted oxime derivatives depending on the nucleophile used.

    Oxidation: 3-nitro-4-pyrrolidin-1-ylbenzoic acid.

Scientific Research Applications

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime depends on its specific application. In biological systems, the compound may interact with enzymes or proteins, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the oxime group can form stable complexes with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitrobenzaldehyde
  • 4-pyrrolidin-1-ylbenzaldehyde
  • 3-nitro-4-pyrrolidin-1-ylbenzoic acid

Uniqueness

3-nitro-4-pyrrolidin-1-ylbenzaldehyde oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both a nitro group and an oxime group allows for a wide range of chemical transformations and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(NZ)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8-

InChI Key

MNAFCQXXESLFJC-WQLSENKSSA-N

Isomeric SMILES

C1CCN(C1)C2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=NO)[N+](=O)[O-]

Origin of Product

United States

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